molecular formula C19H37N5O7 B1680986 Sisomicin CAS No. 32385-11-8

Sisomicin

Cat. No. B1680986
CAS RN: 32385-11-8
M. Wt: 447.5 g/mol
InChI Key: URWAJWIAIPFPJE-YFMIWBNJSA-N
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Description

Sisomicin, also known by trade names such as Baymicin and bactoCeaze, is an aminoglycoside antibiotic. It is isolated from the fermentation broth of Micromonospora inositola . It is a broad-spectrum aminoglycoside most structurally related to gentamicin . It has been used in trials studying the treatment of Pyoderma .


Synthesis Analysis

The gene cluster of sisomicin biosynthesis spans approximately 47 kb and consists of 37 ORFs encoding various proteins for sisomicin biosynthesis, regulation, resistance, and transport . The comparative genetic studies on the biosynthetic genes of sisomicin and gentamicin reveal a similar biosynthetic route .


Molecular Structure Analysis

Sisomicin is structurally close to gentamicin C1a . It has superior activity to gentamicin against Pseudomonas aeruginosa .


Chemical Reactions Analysis

Sisomicin is inactivated by the same enzymes as gentamicin, but it is active against many organisms that resist gentamicin by non-enzymatic mechanisms . A study found that sisomicin batches were contaminated with more impurities .


Physical And Chemical Properties Analysis

The fermentation, isolation, crystallization, and chemical and physical properties of sisomicin, a new unsaturated aminoglycoside antibiotic, are described .

Scientific Research Applications

Biosynthetic Gene Cluster and Structural Analysis

Micromonospora inyoensis produces sisomicin, an aminoglycoside antibiotic, with its biosynthetic gene cluster spanning approximately 47 kb and consisting of 37 ORFs. These ORFs encode for proteins involved in sisomicin biosynthesis, regulation, resistance, and transport. Comparative genetic studies between sisomicin and gentamicin biosynthetic genes have revealed similar biosynthetic routes, offering a foundation for future biosynthetic research (Hong et al., 2009).

Mechanism of Aminoglycoside Resistance

The enzyme Sgm (Sisomicin-gentamicin methyltransferase) from Micromonospora zionensis provides resistance to aminoglycosides by methylating G1405 in bacterial 16S rRNA. Structural characterization of Sgm has advanced understanding of its action mechanism, opening pathways to developing inhibitors that could block the activity of aminoglycoside resistance methyltransferases (Husain et al., 2010).

Enhancement of Antibiotic Activity

Plazomicin, a next-generation semisynthetic aminoglycoside derived from sisomicin, demonstrates retained antibiotic activity against a broad spectrum of aminoglycoside modifying enzymes, showcasing its potential in treating multidrug-resistant infections. This chemical modification enhances its protection against common enzymatic alterations, such as N-acetylation, O-adenylylation, or O-phosphorylation, found in Enterobacteriaceae (Cox et al., 2018).

Interaction with the Bacterial Ribosome

A study analyzing the binding mode of sisomicin to the bacterial ribosomal decoding site found unique interactions due to its unsaturated sugar ring, which contributes to its superior antibacterial activity compared to related aminoglycosides. The structural insights into sisomicin's binding mode highlight the importance of specific molecular interactions in antibiotic efficacy (Kondo et al., 2012).

Safety And Hazards

According to the safety data sheet, sisomicin has been classified as having acute toxicity, both through inhalation and dermal routes. It also has reproductive toxicity .

Future Directions

The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development . There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAJWIAIPFPJE-YFMIWBNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53179-09-2 (sulfate (2:5) (salt))
Record name Sisomicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sisomicin

CAS RN

32385-11-8
Record name Sisomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32385-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sisomicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sisomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sisomicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SISOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55XSL74YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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